

Application Notes and Protocols: cIAP1 Ligands

for Inducing Protein Degradation via SNIPERs

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Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." One promising approach utilizes Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are heterobifunctional molecules that recruit cellular Inhibitor of Apoptosis Proteins (IAPs), which possess E3 ubiquitin ligase activity, to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3]

A critical component of a SNIPER is the ligand that binds to the IAP E3 ligase. This application note focuses on the use of ligands for cellular inhibitor of apoptosis protein 1 (cIAP1) in the design and application of SNIPERs for targeted protein degradation. While early SNIPER development utilized ligands such as Bestatin and its derivatives, newer, high-affinity ligands like derivatives of LCL-161 and MV1 have demonstrated enhanced degradation efficiency.[1][2] This document will provide an overview of the mechanism, quantitative data on the efficacy of various cIAP1-based SNIPERs, and detailed protocols for their experimental application. For the purpose of providing representative protocols, we will focus on a potent, widely-used LCL-161 derivative as the cIAP1 ligand.

Mechanism of Action

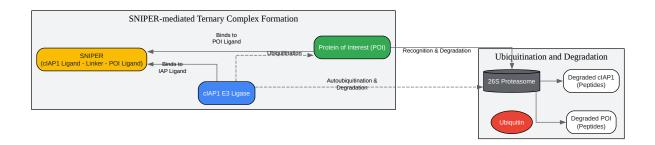


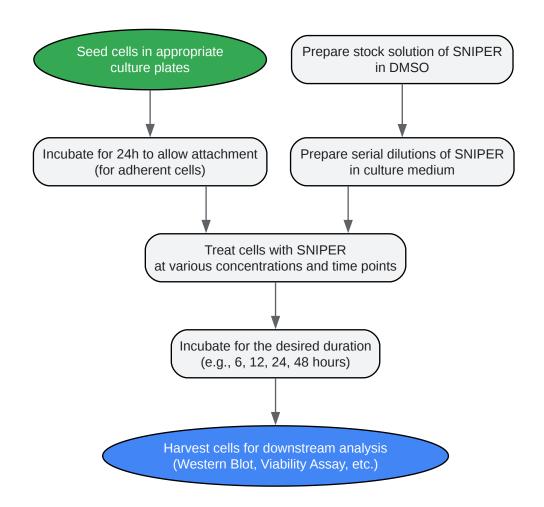
Methodological & Application

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SNIPERs function by inducing proximity between cIAP1 and the target protein. The SNIPER molecule consists of three key components: a ligand that binds to the POI, a linker, and a ligand that binds to cIAP1. This tripartite complex formation facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, catalyzed by the RING domain of cIAP1. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Interestingly, many SNIPERs also induce the autoubiquitination and degradation of cIAP1 itself, a feature that can be advantageous in cancer therapy where IAPs are often overexpressed.







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